
(4-Cyclopropylidenepiperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-Cyclopropylidenepiperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone” is a complex organic molecule that contains a benzofuran moiety . Benzofuran is a heterocyclic compound, i.e., it contains atoms of at least two different elements in its rings. In this case, the benzofuran moiety consists of a fused benzene and furan ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. It contains a benzofuran moiety, a methoxy group, a cyclopropylidene group, and a piperidinyl group .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in it. For instance, the methoxy group might undergo reactions typical of ethers, such as cleavage by strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of a benzofuran moiety might contribute to its aromaticity and stability .Scientific Research Applications
Anticancer Activity
A compound structurally similar to (4-Cyclopropylidenepiperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone, named 3u, has shown significant anticancer activity in human malignant melanoma A375 cells. It was observed to induce necroptosis at low concentrations and apoptosis at high concentrations, suggesting potential as a chemical substance for melanoma treatment (Kong et al., 2018).
Antimicrobial Activity
Benzofuran-based compounds, including those structurally related to the query compound, have demonstrated significant antimicrobial properties. For instance, novel benzofuran-based 1,2,3-triazoles showed high antimicrobial activity (Sunitha et al., 2017). Similarly, other benzofuran derivatives also displayed antimicrobial properties, suggesting a broad application of this chemical class in antimicrobial research (Rashmi et al., 2014).
Potential in NMDA Receptor Antagonism
Compounds similar in structure, such as (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor. These compounds showed promise in models of hyperalgesia, indicating potential applications in pain management and neurological research (Borza et al., 2007).
Role in Synthesis of Novel Chemical Entities
The structural features of benzofuran and piperidine derivatives are often used in the synthesis of novel chemical entities. These compounds serve as key intermediates or starting points for the synthesis of various pharmacologically active molecules, showing the versatility and importance of these structures in medicinal chemistry and drug development (Matsumura et al., 2000).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various proteins and enzymes, influencing their activity .
Mode of Action
This could result in alterations to cellular processes, potentially leading to the observed effects .
Biochemical Pathways
Similar compounds have been shown to influence various cellular processes, potentially through their interaction with key enzymes and proteins .
Result of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity .
properties
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-(7-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-15-4-2-3-14-11-16(22-17(14)15)18(20)19-9-7-13(8-10-19)12-5-6-12/h2-4,11H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOKTBJSBKEZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(=C4CC4)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


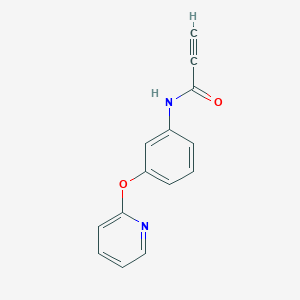
![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2441466.png)
![N-Cyclopropyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2441468.png)
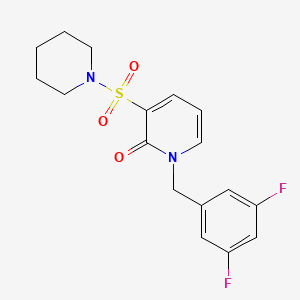
![2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2441470.png)
![Benzyl 1-fluorosulfonyl-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2441471.png)
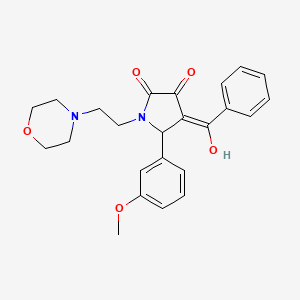
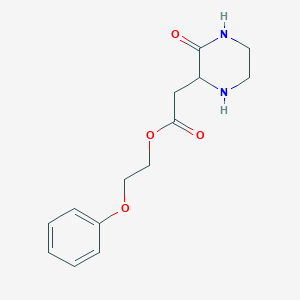
![1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2441474.png)
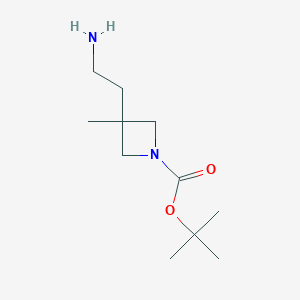
![(E)-ethyl 4-(5-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate](/img/structure/B2441478.png)
![N-(3-methoxybenzyl)-2-{[3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2441479.png)
![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2441480.png)